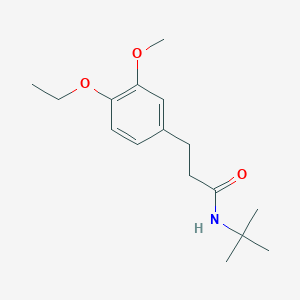![molecular formula C20H26N4O6S2 B241110 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed to act through a combination of enzyme inhibition and disruption of protein-protein interactions. It has been shown to bind to the active site of various enzymes, inhibiting their activity, and to disrupt the interaction between two proteins involved in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide exhibits a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase, and to disrupt protein-protein interactions involved in cancer cell proliferation. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and disrupt protein-protein interactions. This makes it a valuable tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and protein-protein interactions. Another area of interest is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide involves the reaction of 2-(2-furyl)ethylamine and 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with 1,1-dioxide-3-oxo-2-isothiazolidinyl sulfonamide. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Aplicaciones Científicas De Investigación
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug discovery. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase, and to disrupt protein-protein interactions involved in cancer cell proliferation. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Propiedades
Nombre del producto |
4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C20H26N4O6S2 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H26N4O6S2/c1-22-9-11-23(12-10-22)18(19-3-2-13-30-19)15-21-32(28,29)17-6-4-16(5-7-17)24-20(25)8-14-31(24,26)27/h2-7,13,18,21H,8-12,14-15H2,1H3 |
Clave InChI |
WKXBGZZVDXUXTC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)C4=CC=CO4 |
SMILES canónico |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)




